molecular formula C17H20N2 B8168035 4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine

4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine

Cat. No.: B8168035
M. Wt: 252.35 g/mol
InChI Key: QHZUCNHCILCEIE-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine is a chemical compound characterized by its biphenyl structure with a piperidine ring attached to the nitrogen atom of an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine typically involves the following steps:

  • Biphenyl Derivative Formation: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with an aryl halide in the presence of a palladium catalyst.

  • Piperidine Attachment: The piperidine ring is introduced through nucleophilic substitution reactions. The biphenyl derivative with an appropriate leaving group (e.g., halide) reacts with piperidine under suitable conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the biphenyl core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often requiring a base or catalyst.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different physical and chemical properties.

  • Substitution Products: Substituted derivatives of the piperidine ring or biphenyl core.

Scientific Research Applications

4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: It may serve as a ligand for biological receptors or enzymes, facilitating studies on molecular interactions and signaling pathways.

  • Industry: Use in materials science, such as in the design of novel polymers or electronic materials.

Mechanism of Action

The mechanism by which 4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to a receptor or enzyme, altering its activity. The molecular targets and pathways involved would vary based on the biological system or material in which the compound is utilized.

Comparison with Similar Compounds

  • 4-(Piperidin-1-yl)-[1,1'-biphenyl]-2-amine

  • 4-(Piperidin-1-yl)-[1,1'-biphenyl]-4-amine

  • 4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-carboxylic acid

Uniqueness: 4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine is unique due to its specific substitution pattern on the biphenyl ring and the presence of the piperidine group. This structural arrangement can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

5-phenyl-2-piperidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c18-16-13-15(14-7-3-1-4-8-14)9-10-17(16)19-11-5-2-6-12-19/h1,3-4,7-10,13H,2,5-6,11-12,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZUCNHCILCEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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